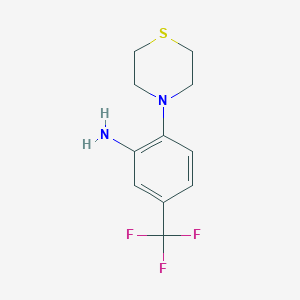
2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H13F3N2S It is characterized by the presence of a thiomorpholine ring and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Thiomorpholin-4-yl)methyl]aniline: Similar structure with a methyl group instead of a trifluoromethyl group.
2-Methyl-4-(thiomorpholin-4-yl)aniline: Contains a methyl group at the 2-position instead of a trifluoromethyl group.
2-(Thiomorpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure with an ethanamine moiety.
Uniqueness
2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the thiomorpholine ring and the trifluoromethyl group, which impart distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13F3N2S |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-thiomorpholin-4-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H13F3N2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 |
InChI Key |
KSHUBJXDLKBQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
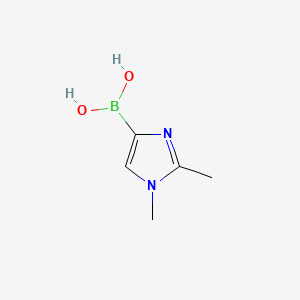
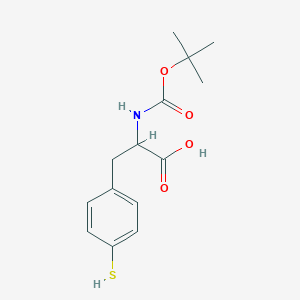
![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)

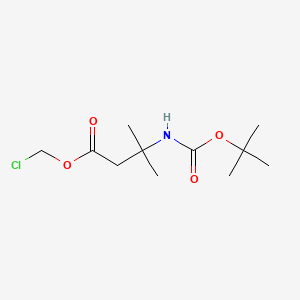

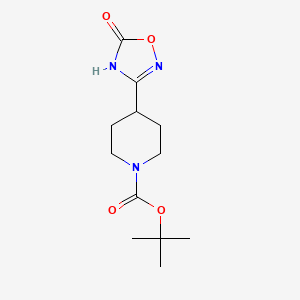
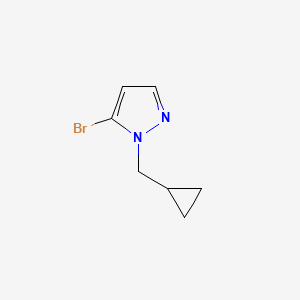
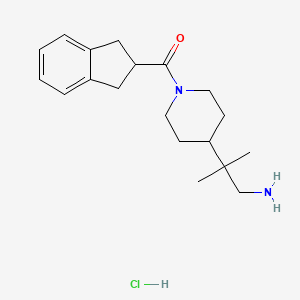
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
